molecular formula C30H44O9 B2478686 (6S)-6-hydroxy-2-methyl-4-oxo-6-[(3S,7S,10S,12S,13R,14R,17S)-3,7,12-trihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid CAS No. 400604-12-8

(6S)-6-hydroxy-2-methyl-4-oxo-6-[(3S,7S,10S,12S,13R,14R,17S)-3,7,12-trihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid

Cat. No. B2478686
CAS RN: 400604-12-8
M. Wt: 548.673
InChI Key: HHCQRNABFNZPFW-MFWDTNMTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6S)-6-hydroxy-2-methyl-4-oxo-6-[(3S,7S,10S,12S,13R,14R,17S)-3,7,12-trihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid is a useful research compound. Its molecular formula is C30H44O9 and its molecular weight is 548.673. The purity is usually 95%.
BenchChem offers high-quality (6S)-6-hydroxy-2-methyl-4-oxo-6-[(3S,7S,10S,12S,13R,14R,17S)-3,7,12-trihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6S)-6-hydroxy-2-methyl-4-oxo-6-[(3S,7S,10S,12S,13R,14R,17S)-3,7,12-trihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Properties

A study on the antimicrobial properties of chemical constituents isolated from Leplaea mayombensis revealed that compounds structurally related to the query compound exhibited significant antimicrobial activity against both bacteria and fungi. This supports the potential of similar compounds in treating infectious diseases (Sidjui et al., 2015).

Structural Analysis and Synthesis

Research on the synthesis of aromatic-steroid derivatives, including compounds similar to the query compound, has demonstrated the feasibility of synthesizing complex molecules with potential biological activity. This area of research is crucial for developing new therapeutic agents (Valverde et al., 2013).

Bioactive Compound Discovery

Investigations into novel antimicrobial and antioxidant compounds from natural sources, such as Pistacia integerrima, have led to the isolation and identification of structurally similar compounds. These findings highlight the importance of exploring natural sources for new bioactive compounds with potential health benefits (Rauf et al., 2014).

properties

IUPAC Name

(6S)-6-hydroxy-2-methyl-4-oxo-6-[(3S,7S,10S,12S,13R,14R,17S)-3,7,12-trihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H44O9/c1-14(25(37)38)10-15(31)13-28(5,39)18-12-20(34)30(7)21-16(32)11-17-26(2,3)19(33)8-9-27(17,4)22(21)23(35)24(36)29(18,30)6/h14,16-19,24,32-33,36,39H,8-13H2,1-7H3,(H,37,38)/t14?,16-,17?,18+,19-,24+,27-,28-,29-,30-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHCQRNABFNZPFW-PVWQPZRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)CC(C)(C1CC(=O)C2(C1(C(C(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)O)C)C)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CC(=O)C[C@@](C)([C@H]1CC(=O)[C@@]2([C@@]1([C@@H](C(=O)C3=C2[C@H](CC4[C@@]3(CC[C@@H](C4(C)C)O)C)O)O)C)C)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H44O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 134715238

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